molecular formula C11H13NO2 B2986481 3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one CAS No. 121670-65-3

3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one

Cat. No. B2986481
M. Wt: 191.23
InChI Key: FOXNLRAZZFUVLD-UHFFFAOYSA-N
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Description

The compound is a derivative of indole, which is a heterocyclic aromatic organic compound. It has a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through condensation reactions or through the use of catalysts .


Molecular Structure Analysis

The molecular structure of similar compounds often involves a complex arrangement of carbon, hydrogen, and nitrogen atoms. The presence of the indole group suggests potential for interesting chemical properties .


Physical And Chemical Properties Analysis

The physical and chemical properties would depend on the specific structure of the compound. Factors such as polarity, aromaticity, and the presence of functional groups would all play a role .

Safety And Hazards

Without specific information, it’s hard to determine the exact safety and hazards associated with this compound. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for this compound would largely depend on its properties and potential applications. Indole derivatives are widely studied in medicinal chemistry, materials science, and other fields .

properties

IUPAC Name

3-(2-hydroxyethyl)-1-methyl-3H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-12-10-5-3-2-4-8(10)9(6-7-13)11(12)14/h2-5,9,13H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOXNLRAZZFUVLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(C1=O)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-hydroxyethyl)-1-methyl-1,3-dihydro-2H-indol-2-one

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